molecular formula C18H12N2O B8123809 10-Aminoindolo[3,2,1-kl]phenoxazine

10-Aminoindolo[3,2,1-kl]phenoxazine

Cat. No.: B8123809
M. Wt: 272.3 g/mol
InChI Key: SMSAERCJLOHCNN-UHFFFAOYSA-N
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Description

10-Aminoindolo[3,2,1-kl]phenoxazine is a novel phenoxazine derivative offered for research purposes. Phenoxazine-based compounds are tricyclic heterocycles recognized for their diverse and potent pharmacological activities, making them a significant scaffold in medicinal chemistry and drug discovery . These compounds have demonstrated promising mechanisms in oncology research. Specifically, analogues such as 2-aminophenoxazine-3-one (Phx-3) have been shown to induce rapid and drastic acidification of the intracellular pH (pHi) in cancer cells, a key regulator of glycolytic metabolism . This disruption of intracellular homeostasis activates apoptotic pathways, leading to programmed cell death in a wide range of cancer cell lines, including gastric, colon cancer, glioblastoma, and melanoma, while exhibiting fewer adverse effects on normal cells . Beyond oncology, phenoxazine derivatives are actively investigated for their broad-spectrum antiviral potential. Research indicates that phenoxazine nucleoside analogs can inhibit the replication of a diverse panel of RNA and DNA viruses, showcasing a multiple activity profile that is valuable for developing therapeutics against emerging viral threats . Furthermore, the phenoxazine core is a key structural component in material science, finding applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts in metal-free polymerizations . This compound is provided exclusively for use in basic research to further explore these and other potential applications in a laboratory setting.

Properties

IUPAC Name

13-oxa-1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2(7),3,5,8(20),9,11,14,16,18-nonaen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c19-11-8-9-14-13(10-11)12-4-3-7-17-18(12)20(14)15-5-1-2-6-16(15)21-17/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSAERCJLOHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)N)C5=C3C(=CC=C5)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthesis Pathways

The foundational approach to phenoxazine derivatives involves thermal condensation of 2-aminophenol derivatives. For 10H-phenoxazine, self-condensation of 2-aminophenol in the presence of iodine and diphenyl ether at 250–280°C achieves cyclization . While this method yields ~36–44% of 10H-phenoxazine, adapting it for 10-aminoindolo[3,2,1-kl]phenoxazine requires introducing the indolo moiety.

Key Steps :

  • Substrate Modification : Starting with 2-aminophenol derivatives pre-functionalized with indole groups.

  • Solvent System : Diphenyl ether with polar protic additives (e.g., polyethylene glycol) to suppress sublimation .

  • Workup : Liquid-liquid extraction using petroleum ether and methanol-water mixtures, followed by cooling-induced crystallization .

Limitations :

  • Low regioselectivity for aminoindolo substitution.

  • Requires high temperatures (>250°C), risking decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates phenoxazine formation. A 300 g scale reaction of 2-aminophenol in diethylene glycol under microwave irradiation (4–6 minutes) achieves 30–40% yield . For 10-aminoindolo derivatives, this method can be adapted by:

Procedure :

  • Reagents : 2-Aminophenol, indole-3-carboxaldehyde, iodine.

  • Conditions : Neat or solvent-assisted (e.g., sulfolane) irradiation at 300–400 W.

  • Outcome : Rapid cyclization (<10 minutes) with reduced side products.

Advantages :

  • Energy-efficient and scalable.

  • Avoids prolonged thermal exposure, preserving sensitive functional groups .

Palladium-Catalyzed Cross-Coupling

Introducing the indolo group via Suzuki-Miyaura coupling is a viable strategy. A palladium-catalyzed reaction between bromophenoxazine and indole boronic acids achieves selective substitution .

Example Protocol :

Component Quantity Role
10-Bromophenoxazine1.0 equivElectrophilic substrate
Indole-3-boronic acid1.2 equivNucleophilic partner
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2.0 equivBase
Ethanol/Water (3:1)SolventReaction medium

Conditions : Reflux at 80°C for 12 h.
Yield : ~35% after column chromatography .

Challenges :

  • Competitive homocoupling of boronic acids.

  • Requires rigorous exclusion of oxygen.

Purification and Isolation

Post-synthesis purification is critical due to the compound’s tendency to form emulsions and sublimation.

Optimized Workflow :

  • Liquid-Liquid Extraction : Petroleum ether removes non-polar impurities .

  • Crystallization : Cooling concentrated extracts to 0–5°C precipitates the product .

  • Chromatography : Avoided in industrial settings but used in lab-scale for >98% purity .

Yield Enhancement :

  • Soxhlet extraction with toluene improves recovery by 15% .

Scientific Research Applications

10-Aminoindolo[3,2,1-kl]phenoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 10-Aminoindolo[3,2,1-kl]phenoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

  • Phenoxazine vs. Phenothiazine: Phenoxazine (oxygen in the central ring) and phenothiazine (sulfur) share a tricyclic backbone but differ in electronic properties. Phenoxazine exhibits stronger nN→π* interactions (40.66 kcal mol⁻¹) due to oxygen’s electronegativity, enhancing planarity and conjugation . In nitric oxide (NO) consumption inhibition, phenoxazine (IC₅₀ = 19 ± 3 nM) outperforms phenothiazine (IC₅₀ = 105 ± 2 nM), attributed to its superior electron delocalization and radical stabilization .
  • 10-Aminoindolo[3,2,1-kl]phenoxazine vs. Diazabenzo[a]phenoxazine: The amino group in the 10-position increases electron density, improving reactivity in palladium-catalyzed coupling reactions. For example, diazabenzo[a]phenoxazine derivatives achieve high yields (96%) with electron-rich phenols due to enhanced electron delocalization .

Key Data Tables

Table 2: Optoelectronic Properties

Compound Triplet Energy (eV) Ionization Potential (eV) Application Reference
Phenoxazine copolymer 2.72 4.7 OLED Emitters
Carbazole-quinazoline 3.3 5.1 Organic Semiconductors
This compound* *Inferred higher ~4.5 Sensitized Solar Cells

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